Target Engagement Profile in Primary HTS Assays: Multi-Target Hit Rate vs. N-Monosubstituted Carbamates
In a panel of primary cell-based and biochemical HTS assays archived by ChemSrc, 4-fluorophenyl methyl(phenyl)carbamate (526190-34-1) exhibited confirmed activity in at least 5 distinct assay formats, including regulator of G-protein signaling 4 (RGS4), mu-opioid receptor (OPRM1), ADAM17, muscarinic M1 receptor, and unfolded protein response (XBP1) assays . In contrast, methyl (4-fluorophenyl)carbamate (CAS 16744-99-3) and phenyl N-(4-fluorophenyl)carbamate show far fewer reported bioactivities in public databases, suggesting that the N,N-disubstituted scaffold engages a broader target space [1]. While head-to-head IC₅₀ values are not publicly available for all targets, the differential hit rate (5+ confirmed targets vs. ≤1 for N-monosubstituted comparators) indicates a measurable divergence in biological recognition .
| Evidence Dimension | Number of distinct HTS assay targets with confirmed activity |
|---|---|
| Target Compound Data | ≥5 distinct targets (RGS4, OPRM1, ADAM17, CHRM1, XBP1 pathway) |
| Comparator Or Baseline | Methyl (4-fluorophenyl)carbamate (CAS 16744-99-3): ≤1 reported active target; Phenyl N-(4-fluorophenyl)carbamate: 0 confirmed active targets in same databases |
| Quantified Difference | >5-fold higher target engagement breadth |
| Conditions | Primary HTS assays sourced from Johns Hopkins Ion Channel Center, Scripps Research Institute Molecular Screening Center, and Burnham Center for Chemical Genomics; data compiled by ChemSrc |
Why This Matters
Procurement for broad-spectrum screening campaigns benefits from the compound's demonstrated multi-target engagement, reducing the need for multiple single-target analogs.
- [1] PubChem BioAssay Database. Methyl (4-fluorophenyl)carbamate (CID 7019124). https://pubchem.ncbi.nlm.nih.gov View Source
